![molecular formula C11H11NO B1501171 2-Methoxy-3-methylquinoline CAS No. 222317-28-4](/img/structure/B1501171.png)
2-Methoxy-3-methylquinoline
Overview
Description
2-Methoxy-3-methylquinoline is a type of quinoline, which is a class of heterocyclic compounds. Quinolines have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities .
Synthesis Analysis
Quinoline derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinoline .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be analyzed using 2-D NMR spectroscopy. The COSY experiment, one of the most important in 2-D NMR spectroscopy, is used for correlating the two spin systems of the quinoline rings and thus developing the connectivity of the hydrogen atoms .Chemical Reactions Analysis
Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be analyzed using various techniques. These include melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .Scientific Research Applications
Tubulin Polymerization Inhibition
Studies have shown that methoxy-substituted indoles, which share structural similarities with 2-Methoxy-3-methylquinoline, can inhibit tubulin polymerization. This process is significant in the development of cytostatics, a class of compounds used in cancer treatment. Derivatives of this compound, such as 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, demonstrate potent cytostatic activity and disrupt microtubule assembly, similar to colchicine, leading to the condensation of the microtubules around the nucleus (Gastpar et al., 1998).
Antileishmanial Activity
Lepidines, which are derivatives of 6-methoxy-4-methyl-8-aminoquinoline, a structure related to 2-Methoxy-3-methylquinoline, have been studied for their antileishmanial properties. In a hamster-Leishmania donovani model, lepidines showed significantly higher activity than the standard drug, meglumine antimoniate (Glucantime). For instance, one derivative, WR 6026, was found to be over 700 times as effective as the standard antimonial drug (Kinnamon et al., 1978).
Antitumor Applications
Derivatives of 2-methylquinolin-8-ol, which are structurally related to 2-Methoxy-3-methylquinoline, have been synthesized and evaluated for antitumor activity. These derivatives have shown significant inhibitory activity against various tumor cell lines, suggesting their potential in the development of antitumor agents (Małecki et al., 2010).
Inhibiting DNA Repair Enzymes
Quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) have been synthesized, with 8-methoxy- and 8-methylquinazolinones showing potent inhibitory activity. These compounds are significant in clinical studies concerning the repair of drug- and radiation-induced DNA damage (Griffin et al., 1998).
Synthesis of Organorhodium(III) Complexes
The methyl group of 8-methylquinoline, which is similar to 2-Methoxy-3-methylquinoline, has been used in the synthesis of organorhodium(III) complexes. These complexes are characterized by their unique structures and are of interest in the field of organometallic chemistry (Nonoyama, 1974).
Safety and Hazards
Future Directions
Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for the synthesis of 2-methylquinoline . The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design . Future research may focus on the development of less toxic and more potent quinolinyl-pyrazoles for the treatment of various health threats .
properties
IUPAC Name |
2-methoxy-3-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-9-5-3-4-6-10(9)12-11(8)13-2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALGYAAKAHIFBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00666766 | |
Record name | 2-Methoxy-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
222317-28-4 | |
Record name | 2-Methoxy-3-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00666766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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